![molecular formula C11H8Cl4N4O6 B14618818 N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-00-0](/img/structure/B14618818.png)
N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) is a synthetic organic compound characterized by the presence of a dinitrophenyl group and dichloroacetamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and dichloroacetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The dichloroacetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context. The dinitrophenyl group can interact with proteins and other biomolecules, affecting their function and activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the dichloroacetamide moieties.
2,4-Dinitrophenylhydrazine: Contains the dinitrophenyl group and is used in similar analytical applications.
Uniqueness
N,N’-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide) is unique due to the combination of dinitrophenyl and dichloroacetamide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
58085-00-0 |
|---|---|
Molekularformel |
C11H8Cl4N4O6 |
Molekulargewicht |
434.0 g/mol |
IUPAC-Name |
2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2,4-dinitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H8Cl4N4O6/c12-7(13)10(20)16-9(17-11(21)8(14)15)5-2-1-4(18(22)23)3-6(5)19(24)25/h1-3,7-9H,(H,16,20)(H,17,21) |
InChI-Schlüssel |
HURICDZRMLHMON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


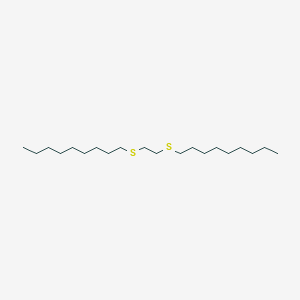
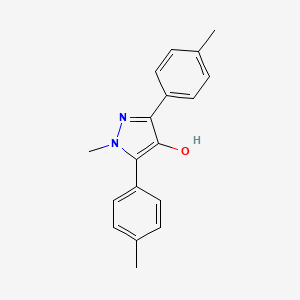

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
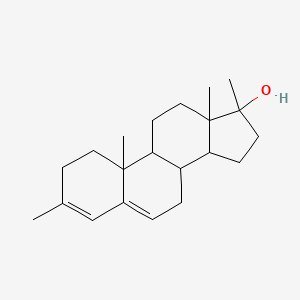
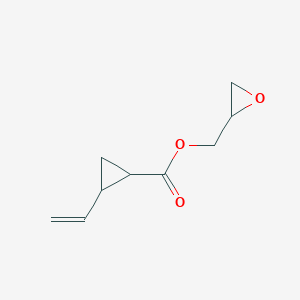

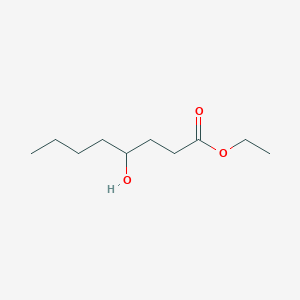
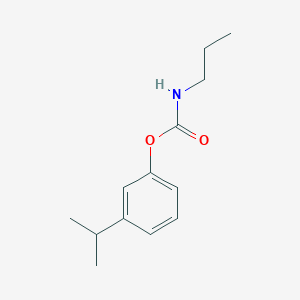

![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
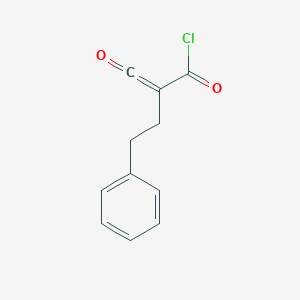
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

